(1-Amino-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound that features a benzimidazole ring fused with an amino group and a hydroxymethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by reduction. One common method is the reaction of o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction of the resulting imine to yield the target compound .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
Mechanism of Action
The mechanism of action of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits the synthesis of nucleic acids in microorganisms, leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells.
Antiparasitic Activity: It disrupts the energy metabolism of parasites, leading to their elimination
Comparison with Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
Benzimidazole-2-thiol: Known for its antifungal and anticancer activities.
Uniqueness: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol is unique due to its dual functional groups (amino and hydroxymethyl), which allow for versatile chemical modifications and a broad spectrum of biological activities .
Properties
CAS No. |
156576-15-7 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-aminobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2 |
InChI Key |
GQCGAPROHSUSKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
Synonyms |
1H-Benzimidazole-2-methanol,1-amino-(9CI) |
Origin of Product |
United States |
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